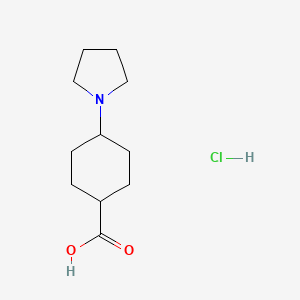
trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride: is a chemical compound that features a pyrrolidine ring attached to a cyclohexane carboxylate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride typically involves the formation of the pyrrolidine ring followed by its attachment to the cyclohexane carboxylate group. One common method involves the reaction of cyclohexanecarboxylic acid with pyrrolidine under acidic conditions to form the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the cyclohexane carboxylate, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions to introduce various substituents.
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Alcohol derivatives of the cyclohexane carboxylate.
Substitution: Various N-substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry: In chemistry, trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activity.
Biology: In biological research, this compound is studied for its interactions with various enzymes and receptors. It serves as a model compound for understanding the behavior of pyrrolidine-containing molecules in biological systems.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of drugs targeting specific receptors or enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.
類似化合物との比較
- trans-4-(1-Methylpyrrolidinyl)cyclohexanecarboxylate hydrochloride
- trans-4-(1-Ethylpyrrolidinyl)cyclohexanecarboxylate hydrochloride
- trans-4-(1-Phenylpyrrolidinyl)cyclohexanecarboxylate hydrochloride
Comparison: Compared to its analogs, trans-4-(1-Pyrrolidinyl)cyclohexanecarboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. The presence of the pyrrolidine ring provides a distinct three-dimensional structure that can enhance its interaction with enantioselective proteins, making it a valuable scaffold in drug design.
特性
IUPAC Name |
4-pyrrolidin-1-ylcyclohexane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12;/h9-10H,1-8H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOLVNBYPIBJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














